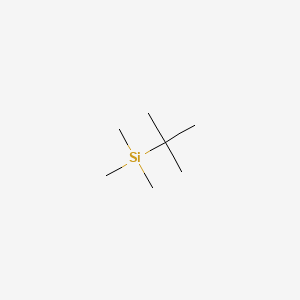

2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane

Overview

Description

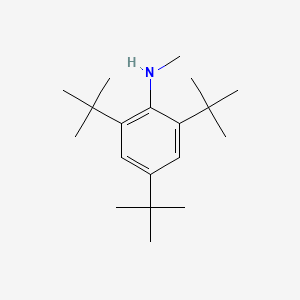

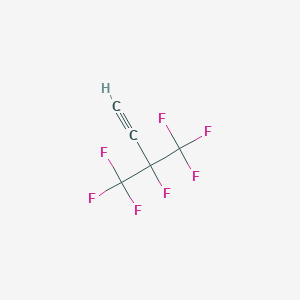

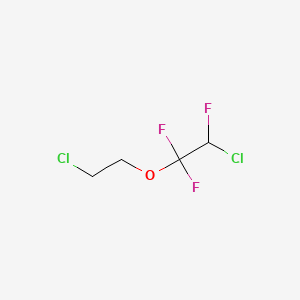

This usually includes the compound’s systematic name, its formula, and its structure.

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound.Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including bond lengths and angles, the presence of functional groups, and stereochemistry.Chemical Reactions Analysis

This involves detailing the reactions the compound undergoes, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Catalytic Processes

2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane's reactivity under catalytic conditions has been explored in various studies. For instance, the catalytic cleavage of its carbon-chlorine bond via a single electron transfer (SET) process using Ni(0) or Cu(0) catalysts has been demonstrated. This process yields valuable fluorinated compounds like 1,1,1-trifluoroethane (HFC-143a) or 1,1-difluoroethylene (VDF) with excellent yields, showcasing its potential in synthesizing industrially relevant chemicals (Xiaojun & Qing-Yun, 2012).

Environmental Impact Studies

The environmental degradation of chlorofluorocarbons (CFCs) and their alternatives, including compounds like 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane, has been a subject of significant research. Studies focus on the atmospheric degradation products such as trifluoroacetate (TFA), highlighting concerns about their persistence and potential accumulation in aquatic ecosystems. Investigations into the base levels of TFA in the environment suggest a need for ongoing monitoring and evaluation of the environmental impact of fluorinated compounds (Jordan & Frank, 1999).

Synthesis of Fluoro-Carbohydrates

The versatility of 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane is further demonstrated in its application in the synthesis of fluoro-carbohydrates. A high-yield, one-step synthesis of 2-deoxy-2-fluoro sugars from glycals using electrophilic fluorination reagents highlights its utility in the preparation of novel biomolecules, expanding the scope of research in medicinal chemistry and drug development (Burkart et al., 1997).

Catalytic Fluorination Techniques

Exploration into the catalytic fluorination of various substrates using 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane has yielded insights into efficient methods for preparing fluorinated compounds. The vapor-phase catalytic fluorination for the preparation of 1,1,1,2-tetrafluoroethane showcases the potential of using specific catalysts to achieve high selectivity and conversion rates, essential for industrial applications and the development of environmentally friendly refrigerants (Quan, 1996).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, reactions, or applications for the compound.

Please note that not all compounds will have information available in all of these categories. For a specific compound, it’s best to consult a reliable source or a chemistry professional. If you have a different compound or a more specific question, feel free to ask!

properties

IUPAC Name |

2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl2F3O/c5-1-2-10-4(8,9)3(6)7/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZSRFYSFRHFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OC(C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371383 | |

| Record name | 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | |

CAS RN |

380-45-0 | |

| Record name | 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.